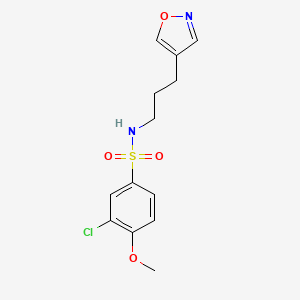

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, an isoxazole ring, and a methoxy group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

The primary target of the compound “3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide” is Pentatomidae pests , particularly in soybean crops . These pests, also known as stink bugs, are a common problem in soybean crops and feed on over 52 plants .

Mode of Action

The compound interacts with its targets by acting as a pesticide . It is part of a pesticidal mixture that is applied to control the Pentatomidae pests

Biochemical Pathways

It is known that the compound is part of a pesticidal mixture that affects the life cycle of the pentatomidae pests .

Result of Action

The primary result of the compound’s action is the control of Pentatomidae pests in soybean crops . The pests typically target developing seeds including the pods, and the compound helps in mitigating the injury to soybean seeds caused by these pests .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pests build up on their hosts and move to soybeans late in the season as their preferred foods mature . Therefore, the timing of the application of the pesticidal mixture containing the compound can significantly influence its efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

Attachment of Propyl Chain: The isoxazole ring is then attached to a propyl chain through a nucleophilic substitution reaction.

Formation of Benzenesulfonamide: The benzenesulfonamide structure is formed by reacting a suitable sulfonyl chloride with an amine.

Final Coupling: The final step involves coupling the isoxazole-propyl intermediate with the benzenesulfonamide structure under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is utilized in several scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Contains a fluoro group instead of a chloro group.

Uniqueness

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Biologische Aktivität

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative known for its potential pharmaceutical applications. Sulfonamides have been extensively studied due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key features include:

- Chloro group : Enhances biological activity.

- Isoxazole ring : Contributes to the compound's pharmacological profile.

- Methoxy and sulfonamide groups : Essential for solubility and interaction with biological targets.

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study by Abbassi et al. (2012) demonstrated that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-chloro-N-(3-(isoxazol-4-yl)... | Breast Cancer | 12.5 | Apoptosis induction |

| N-(3-Chloro-1H-indazol-5-yl)... | Lung Cancer | 15.0 | Cell cycle arrest |

| 4-Methoxybenzenesulfonamide | Colon Cancer | 10.0 | Inhibition of DNA synthesis |

Antibacterial Activity

Sulfonamides have historically been used as antibiotics. The compound's structure suggests potential activity against various bacterial strains. For instance, studies have shown that derivatives with similar functional groups exhibit broad-spectrum antibacterial effects by inhibiting bacterial folate synthesis.

Case Study: Antibacterial Efficacy

A comparative study on sulfonamide derivatives reported that compounds with a methoxy group significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The presence of the isoxazole ring was noted to improve binding affinity to bacterial enzymes involved in folate metabolism.

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of sulfonamides indicate that they may inhibit pro-inflammatory cytokines. A study demonstrated that similar compounds reduced TNF-alpha levels in vitro, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds interact with enzymes critical for cellular processes, such as dihydropteroate synthase in bacteria.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : Reduction of inflammatory mediators through inhibition of signaling pathways.

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4S/c1-19-13-5-4-11(7-12(13)14)21(17,18)16-6-2-3-10-8-15-20-9-10/h4-5,7-9,16H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPQEUFUZBKTFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.